1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine
Description
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine is a heterocyclic compound featuring a benzodioxine ring fused to a sulfonyl group and an azetidine (4-membered nitrogen-containing ring) substituted with an amine at the 3-position. Its molecular formula is C₁₁H₁₄N₂O₄S, with a monoisotopic mass of 270.0674 Da .
Key structural attributes include:
- Benzodioxine core: A 6-membered ring with two oxygen atoms, contributing to electron-rich aromaticity.
- Sulfonyl bridge: Enhances binding affinity in receptor-ligand interactions, common in sulfonamide-derived pharmaceuticals.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c12-8-6-13(7-8)18(14,15)9-1-2-10-11(5-9)17-4-3-16-10/h1-2,5,8H,3-4,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLPIDJCHJYKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.
Sulfonylation: The benzodioxine ring is then sulfonylated using sulfonyl chloride derivatives under controlled conditions.
Azetidine Ring Formation: The azetidine ring is introduced through a nucleophilic substitution reaction involving azetidine derivatives and the sulfonylated benzodioxine intermediate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzodioxine and azetidine rings contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways .
Comparison with Similar Compounds
Azetidinone Derivatives (5a1–6, 5b1–6)
Azetidinones, such as N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides, share the azetidine core but differ in substituents. These derivatives are synthesized via condensation of sulfonamides (e.g., sulfadiazine) with chloroacetyl chloride, followed by amination and cyclization . Unlike the target compound, these feature 2-oxoazetidinyl groups and lack the benzodioxine moiety.
Diazepane-Benzodioxine Sulfonamide ()
The compound 3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepan-1-ylsulfonyl]aniline replaces the azetidine with a 7-membered diazepane ring.
Benzoxazine Derivatives ()
Patented N-(2,3-dihydro-1,4-benzoxazin-4-yl)benzothiophene carboxamides substitute the benzodioxine with a benzoxazine ring (oxygen and nitrogen in the heterocycle). Such modifications are designed for antiparasitic applications (e.g., heartworm treatment), highlighting the role of heterocycle choice in target specificity .
Pharmacological and Functional Comparisons
Thiazol-2-imine Derivatives ()
4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines exhibit angiotensin II receptor antagonism, with hydrobromide derivatives showing antihypertensive effects comparable to valsartan. While structurally distinct (thiazole vs. azetidine), the sulfonamide-like hydrogen-bonding capacity in the target compound may similarly enhance receptor binding .
Pyridin-3-amine-Benzodioxine Hybrid ()
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine shares the benzodioxine core but incorporates a pyridine ring and dimethylamino group. This compound’s basic amine and methoxy substituent may improve blood-brain barrier penetration compared to the target compound’s azetidine .
Data Table: Structural and Functional Comparison
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic applications of this compound, drawing from various research studies and case reports.
Synthesis
The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine. The compound is synthesized via a reaction with sulfonyl chlorides in an alkaline medium, followed by derivatization with various acetamides. The synthesis pathway is illustrated in the following table:
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 2,3-dihydrobenzo[1,4]dioxin-6-amine + 4-methylbenzenesulfonyl chloride | Aqueous Na2CO3 at room temperature | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide |
| 2 | Product from Step 1 + 2-bromo-N-(un/substituted-phenyl)acetamides | DMF with lithium hydride | Targeted sulfonamide derivatives |
Enzyme Inhibition Studies
Recent studies have evaluated the biological activity of the synthesized derivatives against key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial targets for therapeutic interventions in Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
α-Glucosidase Inhibition:
The compounds derived from the sulfonamide exhibited significant inhibitory activity against α-glucosidase. The inhibition constants (IC50 values) were determined through enzyme assays.
| Compound | IC50 (µM) |
|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | 12.5 |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-phenylacetamide | 15.0 |
Acetylcholinesterase Inhibition:
The same derivatives were tested for acetylcholinesterase inhibition to assess their potential in treating AD.
| Compound | IC50 (µM) |
|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | 8.0 |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-phenylacetamide | 10.5 |
Case Studies
A case study published in a peer-reviewed journal highlighted the therapeutic potential of these compounds in animal models of T2DM and AD. The study demonstrated that administration of the compound led to improved glycemic control and cognitive function.
Key Findings:
- Animal Model: Diabetic rats treated with the compound showed a significant reduction in blood glucose levels compared to the control group.
- Cognitive Assessment: Memory tests indicated enhanced cognitive performance in treated animals.
The proposed mechanism of action for these compounds involves competitive inhibition of the target enzymes. The sulfonamide moiety is believed to interact with the active site of α-glucosidase and acetylcholinesterase, blocking substrate access and thereby inhibiting enzymatic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
